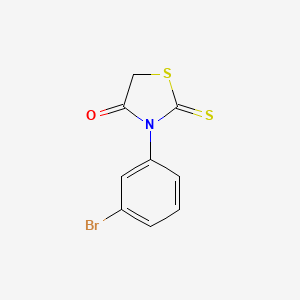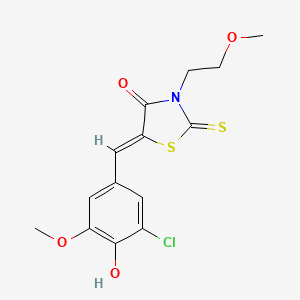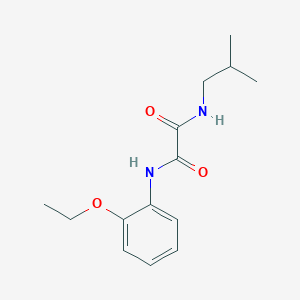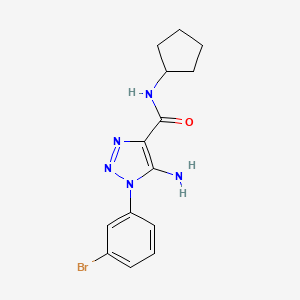![molecular formula C34H23N5O7 B5150203 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide](/img/structure/B5150203.png)
2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is known for its unique structure, which includes multiple nitro groups and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide typically involves multiple steps, starting with the nitration of benzoyl compounds. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the benzoyl structure . Subsequent steps involve the formation of amide bonds and the incorporation of the isoindol-1-yl group through cyclization reactions under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce nitroso compounds .
Scientific Research Applications
2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules . These interactions can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[4’-({2-nitrobenzoyl}amino)[1,1’-biphenyl]-4-yl]benzamide
- 2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide
Uniqueness
Compared to similar compounds, 2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide stands out due to its unique isoindol-1-yl group, which imparts distinct chemical and biological properties . This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-nitro-N-[4-[1-[4-[(2-nitrobenzoyl)amino]phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23N5O7/c40-31(26-8-2-5-11-29(26)38(43)44)35-23-17-13-21(14-18-23)34(28-10-4-1-7-25(28)33(42)37-34)22-15-19-24(20-16-22)36-32(41)27-9-3-6-12-30(27)39(45)46/h1-20H,(H,35,40)(H,36,41)(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCSOISCCBCCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B5150132.png)
![1-(2-Fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![1-chloro-4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![1-[3,5-Dimethyl-1-[[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]ethanone](/img/structure/B5150183.png)


